Quantitative (100%) Organocerium Addition Yield Achieved Under Ultrasound-Mediated, Milled-CeCl₃ Conditions Versus 0% Under Standard Magnetic Stirring
In the seminal J. Org. Chem. study by Reuman et al., the addition of MeLi-CeCl₃ to 4-(5-isoxazolyl)benzonitrile was systematically optimized. Under standard magnetic stirring of 10-mesh anhydrous CeCl₃, the reaction produced 0% isolated yield (Entry 1, 5.75 g scale). In contrast, when the CeCl₃ was milled to a fine powder, subjected to ultrasound pre-activation, and stirred with an overhead stirrer, a quantitative yield of 100% was obtained with product purity >80% by NMR (Entry 8, 68.6 g scale). The yield progression across eight optimization entries was: 0% (sonication: none), 30% (2 h), 95% (4 h), 45% (5.5 h), 47% (5 h), 83% (4 h), 100% (21 h), 100% (43 h) [1].
| Evidence Dimension | Isolated yield of cumylamine derivative from CeCl₃/MeLi addition to nitrile |
|---|---|
| Target Compound Data | 100% isolated yield (Entry 8: 68.6 g scale, milled CeCl₃, sonication 43 h, overhead stirring) [1] |
| Comparator Or Baseline | 0% isolated yield (Entry 1: 5.75 g scale, 10-mesh CeCl₃ beads, magnetic stirring, no sonication) [1] |
| Quantified Difference | Absolute Δ = +100 percentage points; from no product to quantitative conversion |
| Conditions | THF, anhydrous CeCl₃, MeLi-Et₂O (0.85 mol per mol CeCl₃), product purity >80% by NMR [1] |
Why This Matters
This 100-percentage-point yield differential, obtained within a single study using identical starting material, demonstrates that the compound's synthetic value is entirely unlocked only when the optimized milling/sonication protocol is applied; procurement of the intermediate alone is insufficient without the validated activation method, making this compound-specific protocol a critical selection criterion.
- [1] Reuman M, Beish S, Davis J, Batchelor MJ, Hutchings MC, Moffat DFC, Connolly PJ, Russell RK. Scalable synthesis of the VEGF-R2 kinase inhibitor JNJ-17029259 using ultrasound-mediated addition of MeLi-CeCl₃ to a nitrile. J Org Chem. 2008;73(3):1121-1123. doi:10.1021/jo7021372. View Source
